Erythrocentaurin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

erythrocentaurin HMDB0251931 Metabolome Database

Pharmacological Activities & Experimental Data

Research has uncovered several potential biological activities of erythrocentaurin and its precursors.

| Pharmacological Activity | Description & Mechanism | Experimental Context |

|---|---|---|

| Antidiabetic Activity | Inhibits α-amylase enzyme in a concentration-dependent manner, potentially helping to manage postprandial blood glucose levels [1]. | In vitro enzyme inhibition assay [1]. |

| Hair Growth Promotion | Metabolites from secoiridoid-rich plants (e.g., Fagraea berteroana) induce proliferation of Hair Follicle Dermal Papilla Cells (DPCs), a key process for hair follicle elongation [2]. | In vitro assay measuring proliferation of human hair follicle dermal papilla cells treated with plant extracts [2]. |

Experimental Protocols

If you are planning to conduct research, here are summaries of key experimental methodologies from the literature.

Metabolic Transformation by Intestinal Bacteria

This protocol outlines how to generate this compound from its precursor, gentiopicrin, using intestinal bacteria [3].

- Incubation System: Anaerobic medium mixed with rat colon contents (as a source of intestinal bacteria).

- Reaction: The medium is spiked with gentiopicrin and incubated at 37°C.

- Time Course: The transformation can be rapid, with gentiopicrin levels decreasing significantly within 30-60 minutes.

- Metabolite Monitoring: The formation of this compound and other metabolites is monitored over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) or LC-MSn.

Analytical Detection and Identification with LC-MSn-IT-TOF

This method describes how to identify and characterize this compound in a complex mixture [3].

- Technique: Liquid Chromatography coupled with Ion Trap Time-of-Flight Mass Spectrometry (LC-MSn-IT-TOF).

- Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

- Identification:

- The parent ion of this compound is detected at m/z 195.0652 [M+H]+.

- This ion fragments to produce characteristic product ions, which aid in structural confirmation. For a closely related structure (gentiopicrin aglycone), the loss of a water molecule (H₂O) was a key fragmentation step, yielding a fragment at m/z 177.0546 [3].

Metabolic Pathways and Workflow

This compound is not typically found in the original plant material but is a product of post-ingestion metabolism. The following diagram illustrates its journey from a plant secoiridoid glucoside to a bioactive metabolite.

Pharmacokinetics Perspective

Understanding the pharmacokinetics of the parent compounds is crucial, as it directly influences the formation of this compound.

- Low Bioavailability of Precursors: Secoiridoid glycosides like swertiamarin and gentiopicrin are known to be rapidly absorbed but have low oral bioavailability [3] [1]. This suggests that a significant portion of the ingested dose reaches the intestines where it is metabolized by the gut microbiota.

- Crucial Role of Gut Microbiota: The transformation of swertiamarin to metabolites like this compound is primarily facilitated by the enzymatic activity (β-glucosidase) of intestinal bacteria [4] [1]. This metabolic step is considered essential for unlocking the pharmacological potential of these plant compounds.

- Detection in Plasma: Metabolites derived from secoiridoid glycosides, such as glucuronic acid conjugates, have been detected in plasma and urine, indicating that the bacterial metabolites are absorbed into systemic circulation [3].

This compound represents a compelling case of how the human gut microbiome can transform natural products into potent bioactive molecules. Current evidence supports its potential in areas like diabetes management and dermatology.

References

- 1. A Critical Review on Potential Pharmacological Activity and ... [scialert.net]

- 2. Feature-Based Molecular Networks Identification of Bioactive ... [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Transformation of Gentiopicrin, a Liver Protective ... [mdpi.com]

- 4. Swertiamarin and Its Phytochemistry [bio-protocol.org]

Biosynthesis and Metabolic Pathway

Erythrocentaurin is not typically a primary plant constituent but is rather a crucial metabolic product formed from bitter-tasting secoiridoid glycosides like gentiopicroside and swertiamarin [1] [2] [3].

The transformation occurs through a well-defined pathway, primarily mediated by intestinal bacteria upon oral ingestion of the plant material. The diagram below illustrates this metabolic process.

This metabolic conversion from a glycoside (like gentiopicroside) to an alkaloid-like structure (this compound) is considered a major contributor to the ultimate pharmacological effects of the parent medicinal plants [2].

Quantitative Biological Activity Data

The following table summarizes key quantitative findings from experimental studies on this compound.

| Biological Activity | Experimental Data / Model | Result / Value | Citation |

|---|---|---|---|

| α-Amylase Inhibition | In vitro enzyme inhibition assay | IC₅₀ = 1.67 ± 0.28 mg/mL | [4] [5] |

| Antiviral (HBV) | Cytotoxicity in HepG2 2.2.15 cells (72 hrs) | CC₅₀ = 1.76 mM | [6] |

| Antibacterial | Reported, but specific quantitative data not provided in search results | Confirmed activity | [5] |

Key Experimental Protocols

For researchers looking to replicate or build upon existing studies, here are methodologies for key experiments.

Protocol 1: Isolation and Quantification from Plant Material

A preparative method for isolating this compound from Enicostemma littorale using Medium-Pressure Liquid Chromatography (MPLC) has been reported [4].

- Extraction & Fractionation: Plant material is extracted, and the ethyl acetate fraction is collected.

- MPLC Purification: The fraction is subjected to MPLC on a silica gel (Si60) column using a step gradient of 10% to 20% ethyl acetate in n-hexane. This can process 20g of material in under 3 hours with high purity (~97%) and recovery (~88%).

- Quantification via HPTLC: The compound can be estimated using High-Performance Thin-Layer Chromatography (HPTLC) on silica gel plates with a mobile phase of toluene/ethyl acetate/formic acid (80:18:2 v/v/v). Densitometric analysis is performed at 230 nm, with an Rƒ value of 0.54 ± 0.04 [4].

Protocol 2: α-Amylase Inhibitory Activity Assay

The following method was used to determine the IC₅₀ value cited in the table above [4] [5].

- Principle: The assay measures the inhibition of the α-amylase enzyme, which is involved in starch digestion.

- Procedure: this compound is tested at various concentrations against α-amylase. The reaction involves the enzyme hydrolyzing a substrate, and the remaining substrate or released product is measured colorimetrically.

- Analysis: The percentage inhibition is calculated at each concentration, and the IC₅₀ value (concentration that inhibits 50% of enzyme activity) is determined from the dose-response curve.

Protocol 3: Cytotoxicity Assay (for HBV Research)

The antiviral research cited used a standard cytotoxicity assay to determine the compound's safety window [6].

- Cell Line: Human hepatoma-derived HepG2 2.2.15 cells.

- Method: The MTT assay, a colorimetric method for assessing cell metabolic activity, was employed.

- Procedure: Cells are treated with this compound for 72 hours. The MTT reagent is then added and converted to an insoluble formazan by living cells. The formazan is solubilized, and its concentration (corresponding to the number of viable cells) is measured spectrophotometrically. The CC₅₀ (cytotoxic concentration for 50% of cells) is calculated from the data.

Research Significance and Future Directions

This compound represents a compelling case of post-ingestion metabolic activation, where the body transforms a plant compound into a more potent molecule [1] [2] [3]. This underscores the importance of studying metabolites, not just parent compounds, to fully understand the efficacy of herbal medicines.

Future research should focus on:

- Mechanism of Action: Delving deeper into the molecular targets and signaling pathways involved in its antibacterial and antiviral effects.

- In Vivo Validation: Conducting more comprehensive in vivo studies to confirm efficacy and understand its full pharmacological profile.

- Structure-Activity Relationship (SAR): Exploring synthetic derivatives to improve its potency and bioavailability.

References

- 1. Gentiopicroside—An Insight into Its Pharmacological ... - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Swertiamarin and Its Phytochemistry [bio-protocol.org]

- 3. Progress in Pharmacokinetics, Pharmacological Effects ... [preprints.org]

- 4. Rapid preparative isolation of this compound from ... [pubmed.ncbi.nlm.nih.gov]

- 5. | Antifection | TargetMol this compound [targetmol.com]

- 6. This compound | HBV Inhibitor [medchemexpress.com]

Erythrocentaurin's Origin and Metabolic Pathway

Erythrocentaurin is not typically a plant's primary compound but is formed through the breakdown of other molecules. Current research indicates it is a key aglycone (non-sugar) product derived from the catabolism of at least two major secoiridoid glucosides: Swertiamarin and Gentiopicroside [1] [2] [3].

The table below summarizes the core information on its origin:

| Precursor Compound | Primary Plant Sources (Examples) | Key Enzymatic Reaction |

|---|---|---|

| Swertiamarin [1] | Plants from Swertia and Centaurium genera (Gentianaceae family) [1] | Hydrolysis by bacterial β-glycosidase in the intestine [1] |

| Gentiopicroside [3] | Plants from Gentiana, Swertia, and Centaurium genera (Gentianaceae family) [3] | Hydrolysis by β-glucosidase (from human gut bacteria or plant enzymes) [2] [3] |

The following diagram illustrates the established metabolic pathway leading to this compound formation from its precursor compounds:

Documented Biological Activities

While not a traditional drug, research has explored this compound's potential biological activities, primarily based on its status as an active metabolite. The following table summarizes the findings:

| Reported Bioactivity | Experimental Context / Precursor | Key Findings & Proposed Mechanism |

|---|---|---|

| Anti-hepatitis B Virus (HBV) [4] | Derivative based on the this compound structure [4] | A specific this compound derivative was synthesized and identified as a new class of hepatitis B virus inhibitor [4]. |

| Antimicrobial & Antifungal [3] | As a metabolite of Gentiopicroside (GPS) [3] | Metabolites, including gentiopicral (a closely related aglycone), derived from GPS showed antibacterial and antifungal activities [3]. |

| Antioxidant [2] | As an aglycone from Secoiridoid Glucosides [2] | Aglycones like this compound, released from their glucosides, are suggested to provide more efficient antioxidant protection [2]. |

Experimental Workflow for Metabolite Identification

The common methodology for identifying and studying this compound involves analyzing the metabolic fate of its parent compounds in vivo or in simulated biological systems. The workflow below outlines a standard protocol based on the literature [1] [3]:

Research Implications and Future Directions

The characterization of this compound as a bioactive metabolite opens several research avenues:

- Prodrug Development: Precursors like swertiamarin can be considered natural prodrugs, with this compound being an active metabolite responsible for therapeutic effects [1]. This guides more targeted drug development.

- Gut Microbiome Role: Formation depends on gut bacterial enzymes [1] [5], suggesting that an individual's gut microbiome composition could influence the efficacy of herbal medicines containing secoiridoid glucosides.

- Bioactivity Exploration: Initial findings, such as the anti-HBV activity of its derivatives [4], warrant further investigation into its molecular targets and therapeutic potential.

Based on available search results, a detailed historical account of its "discovery and early research" is not readily accessible. The contemporary scientific narrative treats this compound primarily as a metabolite of established natural compounds.

References

- 1. Progress in Pharmacokinetics, Pharmacological Effects, and ... [pmc.ncbi.nlm.nih.gov]

- 2. Functional Characterization of Genes Coding for Novel β-D ... [frontiersin.org]

- 3. Gentiopicroside—An Insight into Its Pharmacological ... [mdpi.com]

- 4. A road to contemporary era of hepatitis B virus regimen ... [sciencedirect.com]

- 5. Gut microbiota-associated metabolites in metabolic ... [maxapress.com]

erythrocentaurin exposome human blood detection

The Exposome and Blood Chemical Detection

The blood exposome is defined as the totality of all biologically-active chemicals in a person's blood, encompassing compounds from environmental pollutants, drugs, diet, and endogenous processes [1]. The table below summarizes the general scope of the blood exposome.

| Aspect | Description |

|---|---|

| Concept | Comprehensive catalog of all chemicals in human blood [1]; key to discovering environmental causes of disease [2]. |

| Data Source | Blood Exposome Database: 41,474 unique chemical structures linked to over 878,966 scientific articles [3]. |

| Measurement Challenge | Blood concentrations can span 11 orders of magnitude; pollutants often measured at levels 1000x lower than endogenous/food chemicals [1]. |

| Analytical Approach | Relies on high-throughput methods like liquid-chromatography tandem mass spectrometry (LC-MS/MS) and NMR spectroscopy [2]. |

Generalized Workflow for Exposome Compound Detection

For a compound not yet in databases, the research process follows a structured two-phase protocol: an initial data-driven discovery phase to identify biomarkers, followed by a knowledge-driven phase for hypothesis testing [2]. The diagram below outlines this workflow for detecting and validating a compound like erythrocentaurin in human blood.

Exposome compound detection workflow.

Phase 1: Biomarker Discovery & Identification

This phase focuses on agnostically searching for the compound in blood samples.

- Sample Collection & Preparation: Collect and process human blood specimens (serum or plasma) from study cohorts. The preference is for samples from prospective cohorts to strengthen future causal inference [2].

- High-Throughput Omic Profiling: Use untargeted LC-MS/MS to perform a global analysis of small molecules in the serum [2]. This method is powerful for detecting a wide range of chemicals without prior knowledge of what is present.

- Data Pre-processing & Statistical Analysis: Process the high-dimensional raw data to identify "features" (signals corresponding to ions) that discriminate between sample groups. This step must account for high false discovery rates [2].

- Unambiguous Chemical Identification: This is a critical and challenging step.

- Database Matching: Compare the accurate mass and chromatographic properties (e.g., retention time) of the discriminating feature against available chemical databases [2].

- Confirmatory Analysis: If no match is found, definitive identification requires laborious experiments involving high-resolution mass spectrometry (HRMS), NMR spectroscopy, and potentially the synthesis of a reference standard of this compound for direct comparison [2].

Phase 2: Assay Validation & Epidemiological Application

Once identified, a specific and quantitative assay must be developed.

- Targeted Assay Development: Create a targeted mass spectrometry assay (e.g., using Multiple Reaction Monitoring - MRM) optimized for this compound. This assay must be rigorously validated for parameters like sensitivity, specificity, and reproducibility [4].

- Application in Follow-up Studies: Apply the validated assay in larger, knowledge-driven studies. These are often longitudinal studies that track exposure and health outcomes over time, which strengthens inference and causality [5] [6].

- Investigation of Causality & Pathways: Integrate the exposure data with other 'omics data (e.g., genomics, proteomics) to explore the biological pathways and disease mechanisms involving the compound [2] [7].

Key Considerations for Measurement and Analysis

Successfully detecting and interpreting signals for a specific compound involves several analytical challenges.

| Consideration | Description | Implication for Research |

|---|---|---|

| Reproducibility (ICC) | The reliability of metabolite measurement over time. It is compound-dependent and influenced by pharmacokinetics (e.g., elimination half-life) [4]. | A poor ICC can lead to exposure misclassification and biased results. The reproducibility of a new compound like this compound would need to be established. |

| Data Analysis Tools | Specialized software and libraries are required for managing and analyzing complex exposome data [6]. | Tools like the R library 'rexposome' or platforms like the LongITools Exposome Data Analysis Toolbox provide functions for data cleaning, statistical analysis, and integration with omics data. |

| Chemical Identity | A major challenge in untargeted MS is determining the exact structure of an detected analyte [5]. | Without a confirmed reference standard, a detected signal cannot be definitively assigned to this compound. |

Resources for Exposome Research

Several databases and tools can support your investigation, whether this compound is already documented or is a new target.

- The Blood Exposome Database: This is the primary resource to check first. It is a comprehensive catalog of chemicals reported in human blood, created via text mining of scientific literature. You can query it by chemical name, disease, or other complex searches to see if this compound has been previously reported [8] [3].

- The Exposome Data Analysis Toolbox: An open-source platform that collates various tools for exposome research. It includes applications for data management (dsExposome), integration with omics data (omicRexposome), and machine learning (MUVR2) [6].

- Comparative Toxicogenomics Database (CTD): This resource can be queried to understand known interactions between chemicals, genes, and diseases, which can help hypothesize potential health impacts [6].

How to Proforward

Based on the available information, here is a practical path for your research:

- Query the Blood Exposome Database: Search for "this compound" to determine if it is already listed with associated literature. This will tell you if prior evidence exists [8].

- Design an Untargeted Metabolomics Study: If it is not in the database, you will need to initiate a discovery project. Follow the workflow above, using untargeted LC-MS/MS on human plasma/serum samples.

- Prioritize Confirmation: If a signal is found that could potentially be this compound, the critical next step is to secure a certified reference standard to confirm the identity through co-elution and matching fragmentation patterns in MS/MS.

- Utilize Specialized Tools: Use available open-source tools like the R 'rexposome' package for the statistical analysis and interpretation of your results [6].

References

- 1. The blood exposome and its role in discovering causes of disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biomarkers intersect with the exposome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Generating the Blood Exposome Database Using a Comprehensive Text Mining and Database Fusion Approach - PMC [ncbi.nlm.nih.gov]

- 4. Reproducibility of the Blood and Urine Exposome [pubmed.ncbi.nlm.nih.gov]

- 5. Informatics and Data Analytics to Support Exposome-Based ... [pmc.ncbi.nlm.nih.gov]

- 6. A collection of tools for exposome data analysis [longitools.org]

- 7. data science methodologies and implications in exposome ... [pubmed.ncbi.nlm.nih.gov]

- 8. Blood Exposome Database | Unveiling Human Health [bloodexposome.org]

Comprehensive Application Notes and Protocols: HPTLC Estimation of Erythrocentaurin for Drug Development

Introduction to Erythrocentaurin and Its Analytical Significance

This compound is a natural dihydroisocoumarin and biologically active metabolite derived from secoiridoid glycosides, particularly swertiamarin, through enzymatic hydrolysis by β-glucosidase. This compound has garnered significant attention in pharmaceutical and natural product research due to its demonstrated α-amylase inhibitory activity with an IC₅₀ value of 1.67 ± 0.28 mg/mL, suggesting potential therapeutic applications in diabetes management [1] [2]. This compound is found in several medicinal plants belonging to the Gentianaceae family, primarily in Enicostemma littorale and various Swertia species, which have traditionally been used in Ayurvedic medicine for treating diabetes, malaria, and inflammatory conditions [3] [2].

The quantitative analysis of this compound presents significant analytical challenges due to its low abundance in complex plant matrices and the presence of structurally similar compounds. Conventional separation techniques often require extensive sample preparation and extended analysis times. High-performance thin-layer chromatography (HPTLC) has emerged as a powerful analytical platform for the quantification of this compound, offering distinct advantages in terms of analysis throughput, cost-effectiveness, and operational simplicity compared to HPLC and other chromatographic techniques [1] [4]. These Application Notes provide a comprehensive framework for the implementation of validated HPTLC methodologies to support quality control, standardization of herbal products, and pharmacokinetic studies involving this compound.

Fundamental Principles of HPTLC Analysis

High-performance thin-layer chromatography represents a sophisticated advancement over conventional TLC, featuring stationary phases with finer particle sizes (5-7 μm versus 10-15 μm in TLC), automated sample application, and computerized densitometric detection [4]. This technology provides superior resolution, sensitivity, and reproducibility while maintaining the inherent advantages of parallel processing of multiple samples and minimal solvent consumption. The HPTLC platform is particularly well-suited for the analysis of natural products like this compound, as it allows for simultaneous comparison of reference standards and multiple test samples under identical conditions, enabling efficient qualitative and quantitative analysis.

The quantitative determination of this compound via HPTLC is based on the principle of in-situ densitometric measurement of the compound after chromatographic separation and appropriate derivatization (if required). The analyte is directly quantified on the chromatographic plate by measuring the optical density of the separated band at a specific wavelength where the compound exhibits maximum absorption. This approach eliminates the need for elaborate sample recovery procedures, reduces analysis time, and provides a permanent record of the separation that can be re-analyzed or archived for regulatory purposes [4]. The validation of HPTLC methods for this compound follows established guidelines such as those from the International Conference on Harmonisation (ICH), ensuring reliability and reproducibility for pharmaceutical analysis [4].

Method Optimization and Critical Parameters

Chromatographic Conditions for this compound Separation

The optimal separation of this compound from complex plant matrices requires careful optimization of several critical parameters. Based on validated research methodologies, the following conditions have been established for effective resolution of this compound [1]:

- Stationary phase: Pre-coated silica gel 60 F₂₅₄ plates (20 × 10 cm)

- Mobile phase: Toluene/ethyl acetate/formic acid in the ratio 80:18:2 (v/v/v)

- Development distance: Approximately 80 mm in a twin-trough chamber

- Chamber saturation time: 20 minutes at room temperature

- Migration characteristics: this compound exhibits a consistent Rf value of 0.54 ± 0.04 under these conditions

The silica gel F₂₅₄ plates provide excellent separation efficiency for medium-polarity compounds like this compound, while the incorporated fluorescent indicator enables detection under UV light at 254 nm. The optimized mobile phase represents a balanced composition that provides sufficient polarity to elute this compound while effectively resolving it from interfering compounds commonly found in plant extracts. The addition of formic acid serves to suppress tailing and improve band sharpness through interaction with residual silanol groups on the stationary phase [1].

Detection and Scanning Parameters

Following chromatographic development, the HPTLC plate is air-dried completely to remove residual mobile phase components, particularly the volatile formic acid. This compound quantification is performed by densitometric scanning at 230 nm, which corresponds to the maximum absorption wavelength of the dihydroisocoumarin structure [1]. The instrumental parameters for optimal detection include:

- Scanning mode: Absorption mode, deuterium lamp source

- Measurement wavelength: 230 nm (monochromatic)

- Slit dimensions: 6.00 × 0.30 mm, micro

- Scanning speed: 20 mm/s

- Data resolution: 100 μm/step

The selection of 230 nm as the detection wavelength provides optimal sensitivity for this compound while minimizing interference from other extract components. The compact band formation (Rf 0.54 ± 0.04) ensures accurate integration and reproducible quantification across different analyses and operators [1].

Method Validation and Performance Characteristics

The HPTLC method for this compound quantification has been rigorously validated according to ICH guidelines, demonstrating excellent performance characteristics across all validation parameters [1] [4]. The comprehensive validation data are summarized in the table below:

Table 1: Validation Parameters for HPTLC Estimation of this compound

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linearity range | 200-1500 ng/band | Correlation coefficient ≥0.990 |

| Correlation coefficient (r) | 0.99417 | Meets acceptance criteria |

| Limit of Detection (LOD) | ~60 ng/band | Signal-to-noise ratio ~3:1 |

| Limit of Quantification (LOQ) | ~180 ng/band | Signal-to-noise ratio ~10:1 |

| Precision (RSD) | <2% | Meets acceptance criteria |

| Specificity | No interference from other extract components | Baseline resolution of this compound band |

| Robustness | Method withstands small variations in mobile phase composition | Rf value remains consistent (0.54±0.04) |

The method demonstrates excellent linearity across the specified concentration range, with a correlation coefficient of 0.99417, indicating a strong proportional relationship between concentration and peak area [1]. The LOD and LOQ values of approximately 60 ng/band and 180 ng/band, respectively, confirm adequate sensitivity for quantifying this compound in plant materials and formulations. The precision of the method, expressed as relative standard deviation (RSD) of less than 2%, meets rigorous analytical requirements for both repeatability and intermediate precision [1] [4].

The specificity of the method was confirmed through peak purity assessment, demonstrating that the this compound band was spectrally homogeneous and free from co-eluting compounds. Robustness testing established that minor variations in mobile phase composition (±2% for organic modifiers) and laboratory environmental conditions did not significantly affect the chromatographic performance or quantitative results [1] [4].

Detailed Experimental Protocols

Sample Preparation Workflow

The preparation of plant extracts for this compound analysis requires careful attention to extraction efficiency and compound stability. The following protocol has been optimized for Enicostemma littorale and related medicinal plants [1] [5]:

Plant material processing: Reduce dried plant material to fine powder (~500 μm particle size) using a mechanical grinder to ensure homogeneous sampling.

Extraction procedure: Accurately weigh 2.0 g of powdered plant material and transfer to a conical flask. Add 50 mL of ethyl acetate and subject to sonication for 30 minutes at room temperature.

Extract concentration: Filter the extraction mixture through Whatman filter paper No. 41 and evaporate the filtrate to dryness under reduced pressure at 40°C using a rotary evaporator.

Sample reconstitution: Dissolve the dried extract in 10 mL of methanol and filter through a 0.45 μm membrane filter prior to HPTLC application.

For the analysis of pharmaceutical formulations containing standardized extracts, directly dissolve an accurately weighed quantity equivalent to approximately 5 mg of this compound in 10 mL of methanol, followed by filtration through a 0.45 μm membrane filter [4].

HPTLC Analysis Procedure

The step-by-step procedure for HPTLC analysis of this compound is as follows:

Plate preconditioning: Pre-wash HPTLC plates with methanol and activate at 110°C for 20 minutes before sample application.

Sample application: Using an automated sample applicator (e.g., Linomat 5), apply bands of 6 mm length with the following sequence:

- Spot 1-6: Standard this compound solutions (200-1500 ng/band)

- Spot 7-X: Test samples and quality control standards

- Maintain 10 mm distance from bottom edge and 15 mm between tracks

Chromatographic development:

- Condition the twin-trough chamber with mobile phase (toluene/ethyl acetate/formic acid, 80:18:2 v/v) for 20 minutes

- Develop the plate to a distance of 80 mm from the application point

- Remove the plate from the chamber and air-dry completely

Densitometric analysis:

- Scan the developed plate in absorbance mode at 230 nm

- Use deuterium lamp with slit dimensions of 6.00 × 0.30 mm

- Maintain scanning speed of 20 mm/s

Quantification:

- Generate calibration curve by plotting peak area against concentration of standard solutions

- Determine this compound concentration in test samples by interpolation from the calibration curve

Figure 1: HPTLC Workflow for this compound Estimation. This diagram illustrates the comprehensive procedure from sample preparation to result interpretation, highlighting critical transfer points between phases.

Advanced Applications and Complementary Analytical Approaches

Integration with Other Analytical Techniques

While HPTLC provides an efficient platform for routine quantification of this compound, complementary analytical techniques offer additional capabilities for comprehensive characterization:

Medium-Pressure Liquid Chromatography (MPLC): An efficient preparative-scale method has been developed for the isolation of this compound from Enicostemma littorale using MPLC with a step gradient from 10% to 20% ethyl acetate in n-hexane. This method processes 20 g of plant material in under 3 hours with a purity of approximately 97% and recovery of 87.77% [1]. The preparative isolation enables the procurement of high-purity this compound for use as reference standard in HPTLC analysis.

LC-MS/MS Quantification: For applications requiring higher sensitivity and definitive compound identification, LC-MS/MS provides superior performance. Advanced extraction techniques utilizing Box-Behnken design optimization have been coupled with LC-MS/MS analysis, achieving swertisin (a related compound) recovery of 3.36 mg/g from Enicostemma littorale [5]. While not directly applied to this compound in the available literature, this approach represents a potential advancement for trace analysis.

Bioactivity-guided Fractionation: HPTLC can be integrated with bioautography for direct correlation of chemical profiles with biological activity. Following HPTLC separation, the plate can be subjected to enzymatic assays, such as α-amylase inhibition testing, to confirm the bioactivity of this compound bands [1] [2].

Biosynthetic Context and Pharmacological Correlations

Understanding the biosynthetic origin of this compound enhances the analytical strategy for its quantification. This compound is derived from swertiamarin, a secoiridoid glycoside abundant in Gentianaceae plants, through enzymatic hydrolysis by β-glucosidase followed by chemical rearrangement [3] [2]. This metabolic relationship has significant implications for analytical methodology:

Figure 2: Biosynthetic Origin and Analytical Assessment of this compound. This diagram illustrates the metabolic pathway from swertiamarin to this compound and its subsequent analytical and pharmacological evaluation.

The interconnected metabolism suggests that comprehensive quality control of Gentianaceae-based products should ideally include quantification of both swertiamarin and its metabolite this compound. The validated HPTLC method for swertiamarin quantification [4] can be adapted to develop a dual compound analysis protocol, providing a more complete phytochemical profile for standardization of herbal products.

Conclusion and Future Perspectives

The validated HPTLC method described in these Application Notes provides a robust, reproducible, and cost-effective approach for the quantification of this compound in plant materials and pharmaceutical formulations. The methodology satisfies all validation criteria established by ICH guidelines, demonstrating excellent linearity, precision, accuracy, and specificity across the defined concentration range [1] [4]. The compact band formation at Rf 0.54 ± 0.04 with sharp peak symmetry enables reliable quantification, while the relatively short analysis time and minimal solvent consumption contribute to the environmental and economic benefits of this approach.

Future methodological developments may focus on automated multiple development techniques to enhance resolution of complex extracts, HPTLC-MS coupling for direct structural confirmation, and miniaturized systems for field-based quality control applications. Additionally, the integration of effect-directed analysis through bioautographic assays will strengthen the connection between analytical quantification and biological activity, particularly relevant for this compound given its demonstrated α-amylase inhibitory properties [1] [2]. The adoption of these advanced HPTLC applications in natural product research and drug development will continue to expand, supported by the fundamental methodology detailed in these Application Notes.

References

- 1. Rapid preparative isolation of this compound from ... [pubmed.ncbi.nlm.nih.gov]

- 2. A Critical Review on Potential Pharmacological Activity and ... [scialert.net]

- 3. Chemistry, Pharmacology and Therapeutic Potential of ... [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of a high-performance thin- ... [academia.edu]

- 5. A Smarter Approach to Extraction Efficiency [ajptonline.com]

erythrocentaurin alpha-amylase inhibition assay IC50

Quantitative Alpha-Amylase Inhibition Data

The table below summarizes the key quantitative finding for erythrocentaurin:

| Compound | IC₅₀ Value (mg/mL) | Positive Control | Control IC₅₀ | Citation |

|---|---|---|---|---|

| This compound | 1.67 ± 0.28 mg/mL | Acarbose | 0.68 ± 0.21 µg/mL (from a related study) [1] | [2] |

Activity Context: The IC₅₀ value of 1.67 mg/mL indicates a concentration-dependent inhibitory effect on the alpha-amylase enzyme [2]. However, when compared to the standard drug acarbose (with an IC₅₀ in the microgram per milliliter range), this compound's activity in this specific assay is considerably weaker [1]. This suggests that while active, it may not be a highly potent inhibitor under the tested conditions.

Detailed Experimental Protocol

The following workflow outlines the key stages of the alpha-amylase inhibition assay used to evaluate compounds like this compound.

Application Notes & Procedural Details

- Enzyme and Substrate: The assay typically uses α-amylase from Aspergillus oryzae and a 1% starch solution as the substrate [3].

- Buffer System: A phosphate buffer (0.02 M, pH 6.9) with 0.006 M NaCl is used to maintain the enzyme's optimal activity [3].

- Reaction Termination & Detection: The 3,5-dinitrosalicylic acid (DNSA) method is used. DNSA reacts with reducing sugars (maltose) released from starch hydrolysis, producing a colored compound (3-amino-5-nitrosalicylic acid) measured at 540 nm [3]. An inhibitor reduces color intensity by limiting sugar production.

- Calculation of Inhibition: The percentage of enzyme inhibition is calculated using the formula [3]:

% Inhibition = [(Abs₍control₎ - Abs₍sample₎) / Abs₍control₎] × 100

Where

Abs(control)is the absorbance of the reaction with 100% enzyme activity (no inhibitor), andAbs(sample)is the absorbance with the test compound. - IC₅₀ Determination: The IC₅₀ value is determined by testing the compound at a range of concentrations (e.g., 10–1000 µg/mL). The % inhibition values are plotted against the log of the concentration, and the IC₅₀ is derived from a non-linear regression fit of the data [3] [4].

Biological Context and Significance

This compound is not typically a primary plant compound but is a bacterial metabolite of gentiopicrin, an iridoid glycoside found in plants like Enicostemma littorale and Gentiana spp. [5]. Intestinal bacteria hydrolyze gentiopicrin to produce this compound, which is then absorbed [5].

Inhibiting alpha-amylase is a validated therapeutic strategy for managing postprandial hyperglycemia (high blood sugar after meals) in type 2 diabetes [6] [1]. By slowing the breakdown of starch into absorbable sugars, these inhibitors reduce the glucose spike after a carbohydrate-rich meal [6]. The finding that this compound possesses this activity supports further investigation into its mechanism and the anti-diabetic potential of its parent compound, gentiopicrin [5].

References

- 1. Potential antidiabetic effects by alpha - amylase and free... inhibition [link.springer.com]

- 2. Rapid preparative isolation of this compound from Enicostemma... [pubmed.ncbi.nlm.nih.gov]

- 3. In-vitro alpha amylase inhibitory activity of the leaf extracts ... [pmc.ncbi.nlm.nih.gov]

- 4. - Alpha and Alpha-glucosidase enzymes amylase and... inhibition [bmccomplementmedtherapies.biomedcentral.com]

- 5. Metabolic Transformation of Gentiopicrin, a Liver Protective ... [mdpi.com]

- 6. (PDF) α- Amylase Activity and Free Radical Scavenging... Inhibitory [academia.edu]

Broth Microdilution Method for Antibacterial Assay

This detailed protocol is adapted from methods used to evaluate related natural compounds and is the standard for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) [1].

Workflow Overview

The diagram below outlines the key stages of the broth microdilution assay.

Materials and Reagents

- Test Compound: Erythrocentaurin. Based on studies of similar compounds, prepare a stock solution by dissolving in a mixture of DMSO and Mueller Hinton Broth (MHB). The final concentration of DMSO in the test should not exceed 2.5%, as this level does not typically affect microbial growth [1].

- Reference Antibiotic: Chloramphenicol (≥ 98%) is a suitable positive control for Gram-negative bacteria [1].

- Growth Indicator: p-Iodonitrotetrazolium chloride (INT) ≥ 97%, prepared at 0.2 mg/mL [1].

- Bacterial Strains: The protocol can be applied to a range of Gram-negative bacteria. For reference, studies on other compounds have used both standard and multi-drug resistant (MDR) strains, such as [1]:

- Escherichia coli (e.g., ATCC 8739)

- Klebsiella pneumoniae (e.g., KP55)

- Pseudomonas aeruginosa (e.g., PA01)

- Enterobacter cloacae (e.g., ECCI69)

- Culture Media: Nutrient Agar for activating bacteria, and Mueller Hinton Broth (MHB) for the dilution assay [1].

- Equipment: 96-well microplates, micropipettes, and a 37°C incubator.

Step-by-Step Procedure

- Sample Preparation: Serially dilute the this compound stock solution in MHB across the 96-well microplate to achieve the desired concentration range (e.g., 0.5 to 512 µg/mL).

- Inoculum Addition: Add the standardized bacterial inoculum (1.5 × 10⁶ CFU/mL) to each well. The final volume in each well should be consistent.

- Controls:

- Growth Control: Wells containing broth, bacterial inoculum, and DMSO (at the final concentration of 2.5%) but no test compound.

- Sterility Control: Wells containing only sterile broth to confirm media sterility.

- Incubation: Seal the microplate and incubate at 37°C for 18 hours.

- MIC Determination: After incubation, add 40 µL of INT (0.2 mg/mL) to each well. Incubate the plate further at 37°C for 30 minutes. Viable bacteria will reduce the yellow INT dye to a pink color. The MIC is defined as the lowest concentration of the sample that prevents this color change, indicating complete inhibition of microbial growth [1].

- MBC Determination: Aliquot 50 µL from wells that showed no growth (no color change after INT) into 150 µL of fresh, adequate broth. Incubate these subcultures at 37°C for 48 hours. After incubation, add INT again. The MBC is the lowest concentration that does not produce a color change after this sub-culturing, indicating bactericidal activity [1].

Experimental Design Considerations

- Metabolic Activation: Research on gentiopicroside, a related secoiridoid glycoside, suggests that its antibacterial metabolite is This compound, formed via hydrolysis by bacterial β-glucosidase enzymes [2] [3]. If your compound is a glycoside, consider this metabolic activation pathway.

- Data Interpretation: The MIC provides a measure of growth inhibition (bacteriostatic activity), while the MBC confirms the killing of the bacteria (bactericidal activity). An agent is generally considered bactericidal if the MBC is no more than four times the MIC.

How to Proceed Without Specific Data

The search results confirm that this compound is a known metabolite but do not contain specific MIC or MBC values for its antibacterial activity.

- Use the Provided Protocol: The broth microdilution method outlined above is the standard and validated approach you can use to generate this data for this compound in your own laboratory.

- Explore Related Compounds: The table below summarizes antibacterial data for structurally related compounds from the genus Erythrina, which may provide useful benchmarks for expected potency [1].

Table: Antibacterial Activity of Selected Compounds from *Erythrina sigmoidea*

| Compound Name | Class | Most Potent MIC Value | Active Against Bacterial Strains |

|---|---|---|---|

| Neobavaisoflavone (6) | Isoflavonoid | 8 µg/mL | E. coli ATCC8739, E. cloacae ECCI69, K. pneumoniae KP55, P. aeruginosa PA01 [1] |

| Neocyclomorusin (4) | Isoflavonoid | Information missing from sources | Active against 58.3% of tested bacteria [1] |

| 6α-hydroxyphaseollidin (5) | Isoflavonoid | Information missing from sources | Active against 58.3% of tested bacteria [1] |

| Bidwillon A (3) | Isoflavonoid | Information missing from sources | Active against 41.7% of tested bacteria [1] |

| Atalantoflavone (2) | Flavonoid | Information missing from sources | Active against 8.3% of tested bacteria [1] |

Where to Find More Information

To advance your research, you could:

- Search Specialized Databases: Look for patents or original articles in chemical and pharmacological databases (e.g., SciFinder, Reaxys) using "this compound" and "antibacterial" as keywords.

- Investigate Biosynthetic Precursors: Study the antibacterial activity of this compound's natural glycoside precursors (like swertiamarin or gentiopicroside) and their metabolic conversion [2] [3].

References

Application Notes and Protocols for the Preparative Isolation and Analysis of Erythrocentaurin from Enicostemma littorale

Introduction and Background

Erythrocentaurin is a simple, non-nitrogenous natural product belonging to the secoiridoid class, found predominantly in plant species of the Gentianaceae family, including Enicostemma littorale Blume and various Centaurium species [1] [2]. This compound is of significant interest in natural product research and drug development due to its demonstrated α-amylase inhibitory activity, positioning it as a potential therapeutic agent for managing type 2 diabetes [1]. In living plants, this compound is not primarily stored as-is but is derived through the enzymatic hydrolysis of its precursor, swertiamarin, a major secoiridoid glucoside in E. littorale [3] [4]. This catabolic reaction is catalyzed by specific β-glucosidase enzymes, which cleave the glucose moiety from swertiamarin to yield the active aglycone, this compound [3]. The following diagram illustrates this metabolic pathway and the subsequent isolation process.

Material and Methods

Plant Material and Pre-processing

- Source Material: The protocol begins with the whole plant of Enicostemma littorale Blume. The plant should be botanically authenticated, and a voucher specimen deposited for future reference [5].

- Preparation: The aerial parts or the whole plant are thoroughly washed to remove soil and debris. The material is shade-dried at room temperature to preserve thermolabile compounds, then uniformly powdered using a mechanical grinder, and passed through a sieve (e.g., 40-60 mesh) to ensure a consistent particle size for efficient extraction [5] [6].

Extraction and Fractionation

- Defatting: The dried powder is first defatted using a non-polar solvent like petroleum ether in a Soxhlet apparatus to remove chlorophyll, waxes, and lipids [6].

- Primary Extraction: The defatted marc is then dried and extracted using a suitable solvent. Methanol has been reported as effective, often using cold maceration with intermittent shaking over 24-48 hours [6]. Alternatively, successive Soxhlet extraction with solvents of increasing polarity (petroleum ether, chloroform, ethyl acetate, methanol) can be employed to fractionate various compound classes [4].

- Solvent Partitioning: The concentrated methanolic extract is subjected to liquid-liquid partitioning. The extract is suspended in water and successively partitioned with ethyl acetate. The ethyl acetate fraction is rich in secoiridoids like swertiamarin and its derivatives and serves as the ideal starting material for the isolation of this compound [1] [4].

Preparative Isolation using Medium-Pressure Liquid Chromatography (MPLC)

MPLC serves as the core preparative step for the efficient and rapid isolation of high-purity this compound from the pre-processed ethyl acetate fraction [1].

Protocol:

- Stationary Phase: Pack a glass column (e.g., 70 mm × 460 mm) with silica gel 60 (particle size 40-63 μm) as the adsorbent.

- Sample Loading: Dissolve approximately 20 grams of the dried ethyl acetate fraction in a minimal volume of the initial mobile phase and mix it with a small amount of silica gel. Allow this mixture to dry completely to form a free-flowing powder, which is then evenly layered on top of the prepared column. This "dry-loading" technique ensures optimal separation and minimizes band broadening.

- Mobile Phase & Elution: Employ a binary solvent system of n-hexane and ethyl acetate. A simple step gradient is sufficient:

- Initial condition: 10% Ethyl Acetate in n-hexane

- Step elution: Switch to 20% Ethyl Acetate in n-hexane The flow rate should be optimized for the column dimensions, typically around 15-20 mL/min.

- Fraction Collection & Monitoring: Collect the eluent in fixed-volume fractions (e.g., 100-200 mL). Monitor all fractions by Thin-Layer Chromatography (TLC). A recommended TLC system is silica gel plates with a mobile phase of Toluene : Ethyl Acetate : Formic Acid (80:18:2 v/v/v). This compound typically appears as a distinct band at Rf 0.54 ± 0.04 and can be visualized under UV light (254 nm) or by derivatization with anisaldehyde-sulfuric acid reagent [1].

- Pooling and Concentration: Combine all fractions containing pure this compound (as confirmed by TLC) and evaporate the solvent to dryness under reduced pressure using a rotary evaporator at temperatures below 40°C.

Estimation and Purity Analysis by High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC provides a robust, high-throughput method for the quantitative analysis of this compound in crude extracts and the validation of purity in isolated samples [1].

Protocol:

- Chromatography:

- Stationary Phase: Pre-coated Silica gel 60 F₂₅₄ HPTLC plates.

- Application: Apply standard and sample bands (bandwidth: 6-8 mm) using an automated applicator (e.g., Linomat V). The concentration range for the calibration curve should be 200-1500 ng/band.

- Development: Develop the plate in a twin-trough glass chamber pre-saturated with the mobile phase for 20 minutes. The recommended mobile phase is Toluene : Ethyl Acetate : Formic Acid (80:18:2 v/v/v). Develop the plate over a migration distance of 80 mm.

- Densitometric Analysis:

- After development and drying, scan the plate with a densitometer in absorbance mode at 230 nm.

- Generate a calibration curve by plotting the peak area against the concentration of the this compound standard.

- Method Validation:

Results and Data Analysis

Quantitative Analytical Parameters (HPTLC)

The developed HPTLC method is validated for the reliable quantification of this compound, as summarized below:

Table 1: HPTLC Method Validation Parameters for this compound

| Parameter | Result / Value |

|---|---|

| Linear Range | 200 - 1500 ng/band |

| Correlation Coefficient (r) | 0.99417 |

| Limit of Detection (LOD) | 60 ng/band |

| Limit of Quantification (LOQ) | 180 ng/band |

| Rf Value | 0.54 ± 0.04 |

Pharmacological Activity Assessment (α-Amylase Inhibition)

The isolated this compound should be evaluated for its bioactivity. A key reported pharmacological activity is the inhibition of α-amylase, a digestive enzyme relevant to diabetes management [1].

Protocol for α-Amylase Inhibition Assay:

- Reaction Mixture: Incubate a solution of porcine pancreatic α-amylase with this compound samples of varying concentrations (e.g., 0.5 - 2.5 mg/mL) in phosphate buffer (pH 6.9) for 10 minutes.

- Reaction Initiation: Add a 1% starch solution to the mixture and incubate at 37°C for a fixed time (e.g., 10 minutes).

- Reaction Termination & Measurement: Stop the reaction by adding DNS reagent, heat the tubes in a boiling water bath for 5-10 minutes, cool, and measure the absorbance of the resulting solution at 540 nm. A control should use acarbose as a standard inhibitor.

- Data Analysis: Calculate the percentage inhibition and determine the IC₅₀ value (concentration required to inhibit 50% of enzyme activity) using non-linear regression or probit analysis from at least three independent experiments.

Table 2: Bioactivity Profile of Isolated this compound

| Bioassay | Key Result | Experimental Details |

|---|---|---|

| α-Amylase Inhibition | IC₅₀ = 1.67 ± 0.28 mg/mL | Concentration-dependent inhibition observed [1]. |

Applications and Conclusion

The protocols outlined herein provide a reliable roadmap for the rapid isolation of high-purity this compound from Enicostemma littorale. The integration of MPLC for preparative isolation and HPTLC for quantitative analysis offers a powerful combination for natural product chemists. The confimed α-amylase inhibitory activity of this compound underscores its potential as a natural lead compound for anti-diabetic drug development [1]. Furthermore, the compound's presence is linked to the plant's documented traditional use in managing diabetes [5] [4].

Future work should focus on:

- Optimizing the isolation yield and scaling up the process.

- Conducting more detailed pharmacokinetic, toxicity, and biotransformation studies [1] [4].

- Exploring its synergistic effects with other bioactive compounds present in E. littorale.

References

- 1. Rapid preparative isolation of this compound from Enicostemma littorale by medium-pressure liquid chromatography, its estimation by high-pressure thin-layer chromatography, and its α-amylase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in American Centaury. | Henriette's Herbal Homepage [henriettes-herb.com]

- 3. Functional Characterization of Genes Coding for Novel β-D ... [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry, Pharmacology and Therapeutic Potential of Swertiamarin – A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacognosy of Enicostemma littorale: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Effective Method for Isolation of Pure Swertiamarin ... [academia.edu]

Application Note: Quantitative Analysis of Erythrocentaurin via HPTLC-Densitometry

| Aspect | Specification |

|---|---|

| Analysis Method | High-Performance Thin-Layer Chromatography (HPTLC) with Densitometric detection [1] |

| Detection Wavelength | 230 nm [1] |

| Stationary Phase | Silica gel 60 F254 plates [1] |

| Mobile Phase | Toluene / Ethyl Acetate / Formic Acid (80:18:2 v/v/v) [1] |

| Retention Factor (Rf) | 0.54 ± 0.04 [1] |

| Linearity Range | 200–1500 ng/band [1] |

| Correlation Coefficient (R²) | 0.99417 [1] |

| Limit of Detection (LOD) | ≈60 ng/band [1] |

| Limit of Quantification (LOQ) | ≈180 ng/band [1] |

| Key Biological Activity | α-Amylase inhibition (IC50 1.67 ± 0.28 mg/mL) [1] [2] |

Introduction

Erythrocentaurin (C10H8O3, MW: 176.16 g/mol) is a natural secoiridoid compound found in plants of the Gentianaceae family, such as Enicostemma littorale and Swertia patens [1] [2]. This application note details a validated, high-performance thin-layer chromatography (HPTLC) method coupled with densitometry for its rapid, precise, and accurate quantification. The method is essential for quality control of raw materials, pharmacokinetic studies, and investigating its potential as an anti-diabetic agent through α-amylase inhibition [1].

Experimental Protocol

2.1. Materials and Reagents

- Standard and Samples: this compound (CAS# 50276-98-7); plant extract fractions (e.g., ethyl acetate fraction of Enicostemma littorale) [1] [2].

- HPTLC Plates: Silica gel 60 F254 (e.g., Merck, 20 x 10 cm) [1].

- Solvents: Toluene, Ethyl Acetate, Formic Acid (all HPLC grade) [1].

- Sample Solution: Dissolve samples in a suitable solvent (e.g., Chloroform, Acetone, DMSO) to prepare stock solutions. Prepare working standards in the range of 200–1500 ng/band [1] [2].

2.2. Instrumentation and Conditions The workflow for the HPTLC-densitometry analysis of this compound is as follows:

Diagram 1: HPTLC-Densitometry Workflow for this compound Analysis.

- Sample Application: Use an automated applicator (e.g., Linomat 5). Apply bands of 6 mm length in triplicate. The dosage speed is 150 nL/s [1].

- Chromatography Development: Develop the plate in a twin-trough glass chamber pre-saturated with the mobile phase for 20 minutes. The development distance is 80 mm at a temperature of 25°C ± 2 [1].

- Densitometry Scanning: Use a densitometer (e.g., TLC Scanner 3) equipped with a deuterium lamp. Scan the bands in absorbance mode at 230 nm with a slit dimension of 6.00 x 0.30 mm [1].

2.3. Validation Parameters

- Calibration Curve: Plot peak area against concentration. The method shows good linearity between 200–1500 ng/band with a correlation coefficient (R²) of 0.99417 [1].

- Precision and Accuracy: Intra-day and inter-day precision (expressed as % RSD) should be less than 2%. Accuracy, determined by recovery studies, shows a mean recovery of 87.77% for this compound [1].

- Specificity: The compact band at Rf 0.54 demonstrates specificity, with no interference from other extract components [1].

Preparative Isolation for Reference Standard

For quantitative analysis, a high-purity reference standard is required. The following diagram and protocol outline the medium-pressure liquid chromatography (MPLC) isolation process.

Diagram 2: MPLC Isolation Workflow for this compound.

3.1. MPLC Isolation Protocol

- Extraction: Extract 20 g of the dried, powdered plant material (e.g., whole plant of Enicostemma littorale) with 90% ethanol [1] [2].

- Fractionation: Suspend the concentrated ethanol extract in water and partition successively with solvents of increasing polarity. The ethyl acetate (EtOAc) fraction contains this compound [1] [2].

- MPLC Purification:

- Column: Pre-packed silica gel 60 column (e.g., 70 × 460 mm) [1].

- Mobile Phase: Use a step gradient of ethyl acetate in n-hexane (10% to 20%) [1].

- Flow Rate: 15 mL/min [1].

- Detection: Monitor with a UV detector at 230-254 nm [1].

- Output: This method can process 20 g of crude extract in under 3 hours, yielding this compound with approximately 97% purity and a recovery of 87.77% [1].

Bioactivity Assessment: α-Amylase Inhibition

This compound exhibits concentration-dependent inhibition of α-amylase, a key enzyme in carbohydrate digestion, suggesting its potential in managing diabetes [1] [2].

- Assay Protocol:

- Incubate: Pre-incubate this compound (at various concentrations) with α-amylase solution in buffer (pH 6.8) at 37°C for 10 minutes [1].

- Initiate Reaction: Add starch solution as the substrate and continue incubation for another 10 minutes [1].

- Stop Reaction & Measure: Add DNS reagent, boil to develop color, and measure the absorbance at 540 nm. Use acarbose as a positive control [1].

- Calculate IC50: The concentration required to inhibit 50% of enzyme activity, calculated using non-linear regression analysis. Reported IC50 for this compound is 1.67 ± 0.28 mg/mL [1].

Discussion and Conclusion

The integrated protocol from MPLC isolation to validated HPTLC-densitometry provides a robust framework for the quality control and bioactivity profiling of this compound. The high-resolution separation ensures a pure standard, while the densitometric method is sensitive, linear, and precise for quantification. Its confirmed α-amylase inhibitory activity underscores its relevance in anti-diabetic drug development. This comprehensive approach can be directly applied to pharmacokinetic studies, standardization of herbal formulations, and further biotransformation studies involving E. littorale [1].

References

Comprehensive Technical Guide: Erythrocentaurin Solubility, Storage, and Experimental Protocols

Introduction and Chemical Identity

Erythrocentaurin is a naturally occurring coumarin compound first identified in various plant species including Swertia patens and historically isolated from European centaury (Erythraea Centaurium). This specialized metabolite has gained research interest due to its biological activities and unique chemical properties. The compound presents as a red crystalline powder in its pure form and belongs to the dihydroisocoumarin class of phytochemicals. Historically, this compound was noted for its peculiar property of turning red when exposed to direct sunlight, indicating potential photosensitivity that has implications for its handling and storage in research settings. [1] [2]

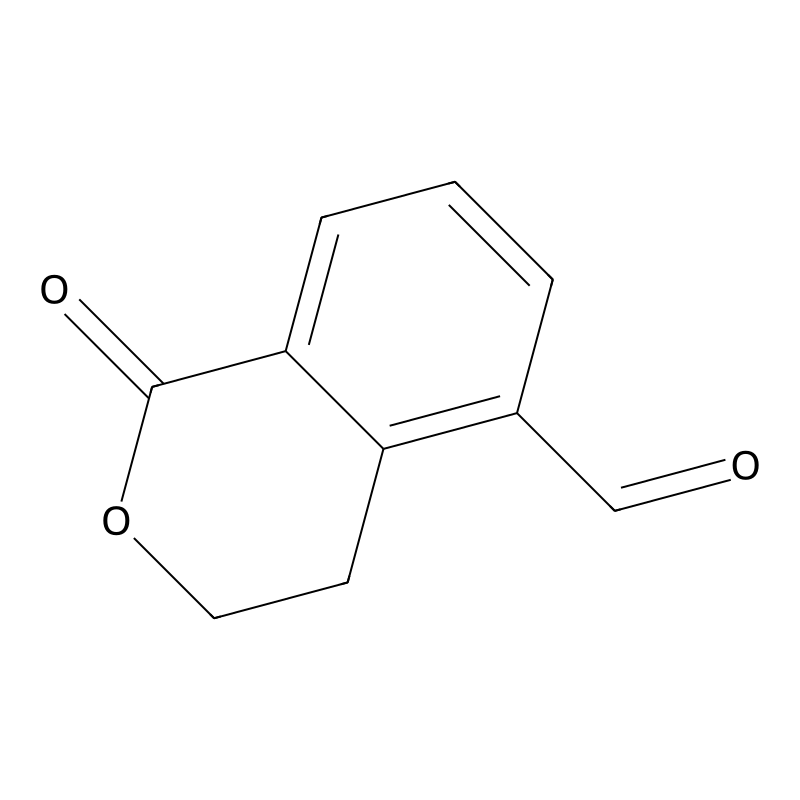

This compound's chemical structure features a carbaldehyde functional group attached to a dihydroisocoumarin core, which contributes to both its chemical reactivity and biological activity. With the molecular formula C₁₀H₈O₃ and a molecular weight of 176.17 g/mol, this compound represents an important chemical entity for investigating structure-activity relationships in natural product chemistry and drug discovery. Current research focuses on its potential as a lead compound for developing therapeutic agents, particularly in metabolic disorders and infectious diseases. [3] [2] [4]

Table 1: Fundamental Chemical Characteristics of this compound

| Property | Specification | Reference |

|---|---|---|

| CAS Number | 50276-98-7 | [3] |

| IUPAC Name | 1-oxo-3,4-dihydroisochromene-5-carbaldehyde | [3] |

| Molecular Formula | C₁₀H₈O₃ | [3] |

| Molecular Weight | 176.17 g/mol | [2] |

| Appearance | Red powder | [3] [5] |

| Melting Point | 143-146°C | [3] |

Solubility Profile and Physicochemical Properties

Comprehensive Solubility Characteristics

This compound demonstrates variable solubility across different solvents, a critical consideration for experimental design. The compound is classified as very slightly soluble in aqueous systems with a documented solubility of approximately 0.49 g/L at 25°C, necessitating the use of organic solvents for most research applications. This limited aqueous solubility is attributed to the predominantly hydrophobic character of its molecular structure, despite the presence of polar functional groups. Experimental evidence indicates that this compound dissolves readily in chlorinated solvents, ketones, and acetate esters, making these the preferred choices for preparing stock solutions of higher concentration. [3] [2]

The solubility profile can be enhanced through specific handling techniques. For challenging solubility situations, gentle warming to 37°C combined with brief sonication has been shown to improve dissolution rates without compound degradation. Additionally, supplier data indicates that specialized formulation approaches can enhance water solubility for specific experimental needs, particularly for biological testing systems that require aqueous compatibility. These formulation strategies include the use of co-solvent systems and molecular complexation approaches that maintain compound stability while improving aqueous dispersibility. [2]

Table 2: Solubility Profile of this compound in Various Solvents

| Solvent System | Solubility | Notes | Reference |

|---|---|---|---|

| Water | Very slightly soluble (0.49 g/L at 25°C) | Limited aqueous solubility | [3] |

| Chloroform | Soluble | Recommended for stock solutions | [2] |

| Dichloromethane | Soluble | Suitable for extraction | [2] |

| Ethyl Acetate | Soluble | Good solvent for chromatography | [2] |

| DMSO | Soluble | Preferred for biological assays | [2] |

| Acetone | Soluble | Useful for various applications | [2] |

| Ethanol (86%) | 1 part in 48 parts (15°C) | Historical data | [1] |

Additional Physicochemical Parameters

Beyond solubility, several other physical parameters are relevant for laboratory handling and experimental planning. This compound has a measured density of 1.300±0.06 g/cm³ at 20°C and standard atmospheric pressure. The compound exhibits a boiling point of 418.1±45.0°C at 760 mmHg and a flash point of 192.8±28.8°C, indicating moderate thermal stability but requiring standard precautions against combustion under high-temperature conditions. The calculated vapor pressure is extremely low (0.0±1.0 mmHg at 25°C), suggesting minimal volatility under standard laboratory conditions. These properties collectively inform decisions about purification techniques, storage requirements, and appropriate safety measures during handling. [3]

The topological polar surface area of this compound is calculated to be 43.4Ų, which provides insight into its membrane permeability characteristics and potential bioavailability. With a logP value of approximately 1.3, the compound exhibits moderate lipophilicity, consistent with its structural features. This balanced hydrophilicity-lipophilicity profile suggests potential for reasonable membrane penetration while maintaining some aqueous dispersibility, an important consideration for biological activity assessment. [3]

Storage Conditions and Stability Assessment

Optimal Storage Parameters

Maintaining this compound stability requires strict adherence to specific storage conditions to preserve compound integrity. Suppliers consistently recommend storage in a desiccated environment at -20°C to prevent both hydrolytic degradation and thermal decomposition. The compound should be protected from light exposure, particularly direct sunlight, as historical sources note that this compound crystals turn red when exposed to sunlight, indicating potential photochemical degradation or transformation. This photosensitivity necessitates the use of amber vials or storage in darkened containers when maintaining compound stocks for extended periods. [2] [1]

The recommended storage configuration involves placing the powder in sealed vials within a desiccator containing anhydrous desiccant such as silica gel, which is then stored in a temperature-controlled freezer at -20°C. For liquid stocks, solutions should be prepared in appropriate anhydrous solvents and divided into single-use aliquots to minimize freeze-thaw cycles that can accelerate compound degradation. Under these optimized conditions, solid this compound remains stable for several months, though regular monitoring for visual changes (color, crystallization) is recommended for quality assurance. [2]

Stability Monitoring and Handling

Consistent visual inspection of stored this compound provides an initial assessment of stability. The normal appearance is a uniform red powder, and any changes in color intensity, texture, or the appearance of discolored spots may indicate degradation or moisture uptake. When preparing samples for use, it is recommended to equilibrate frozen vials to room temperature within their sealed containers before opening to prevent condensation and subsequent moisture absorption, which could compromise compound stability and experimental results. [2]

For reconstituted solutions, stability varies significantly based on solvent choice and storage conditions. DMSO solutions maintained at -20°C typically remain stable for several weeks, while solutions in more volatile solvents like chloroform or dichloromethane should be used immediately or within days due to both evaporation concerns and potential solvent-mediated degradation. Documentation of solution preparation dates and periodic assessment using analytical methods such as HPLC or TLC is recommended for quality control in research applications requiring precise concentrations. [2]

Experimental Protocols and Applications

Stock Solution Preparation

The preparation of reproducible stock solutions is fundamental for obtaining reliable experimental results with this compound. The following step-by-step protocol ensures consistent concentration and minimizes compound degradation during processing:

- Weighing: Accurately weigh the required mass of this compound powder using an analytical balance. For a 10 mM stock solution in DMSO, measure 1.76 mg of compound per mL of final volume. [2]

- Initial Dissolution: Transfer the weighed powder to an appropriate vial and add approximately 70% of the final solvent volume. For difficult-to-dissolve quantities, warm the tube gently to 37°C and agitate using a bath sonicator for 2-5 minutes until complete dissolution is observed. [2]

- Volume Adjustment: Once fully dissolved, add sufficient solvent to reach the final target volume and mix thoroughly by vortexing or gentle inversion. For aqueous-compatible assays, DMSO stocks can be diluted into aqueous buffers with the final DMSO concentration typically kept below 1% to maintain biocompatibility. [2]

- Aliquoting and Storage: Immediately divide the stock solution into single-use aliquots in sealed vials. Label each vial with complete identification (compound name, concentration, date, solvent) and store at -20°C in a desiccated environment protected from light. [2]

Figure 1: Visual workflow for preparing this compound stock solutions with proper handling techniques to ensure stability and reproducibility.

Solubility Determination Methods

Quantitative solubility assessment follows established physicochemical testing protocols with modifications specific to this compound's properties:

- Saturation Method: Add excess this compound to a measured volume of solvent in a sealed vial. Agitate continuously for 24 hours using a temperature-controlled orbital shaker maintained at 25±0.5°C to reach equilibrium saturation. [3]

- Separation and Analysis: After equilibration, centrifuge the suspension at 10,000 × g for 10 minutes to separate undissolved material. Carefully withdraw the supernatant and filter through a 0.45μm hydrophobic membrane filter. [3]

- Quantification: Analyze the saturated solution by HPLC with UV detection at an appropriate wavelength or evaporate a measured aliquot to dryness and determine the dissolved mass gravimetrically. Calculate solubility as mass per unit volume (mg/mL) or molar concentration. [3]

This method provides reliable solubility data for solvent screening and has been used to generate the values reported in Table 2. For temperature-dependent solubility assessment, the protocol can be modified by performing the equilibration at different controlled temperatures while maintaining all other parameters constant.

Biological Activity Assessment

This compound demonstrates potentially valuable biological activities that warrant further investigation. Research indicates concentration-dependent α-amylase inhibition with a reported IC₅₀ value of 1.67 ± 0.28 mg/mL, suggesting potential application in managing postprandial hyperglycemia. This inhibitory activity positions this compound as a candidate for further development as a natural antidiabetic agent. Additionally, the compound has demonstrated antibacterial properties against various bacterial strains, though the specific spectra of activity and potency require further elucidation through standardized antimicrobial testing protocols. [2]

The compound's natural occurrence in traditional medicinal plants like Swertia patens and historical use of plant extracts in herbal medicine practices provide ethnobotanical support for these observed activities. Future research directions should include mechanism of action studies, structure-activity relationship analyses of synthetic analogs, and in vivo efficacy assessment in relevant disease models to fully characterize the therapeutic potential of this natural product. [2] [1]

Technical Reference Data

Spectral Identifiers and Analytical Characteristics

This compound has been characterized by multiple spectroscopic methods, providing reference points for identity confirmation and purity assessment:

- InChI Key: TUADBWMDDLWUME-UHFFFAOYSA-N [3]

- Canonical SMILES: O=CC1=C(C2=CC=C1)CCOC2=O [2]

- ChemSpider ID: 165975 [4]

- PubChem CID: 191120 [3]

The compound displays characteristic spectral features in FTIR including carbonyl stretches for both the lactone and aldehyde functional groups, and aromatic C-H bending vibrations. In proton NMR, the aldehyde proton typically appears as a distinctive singlet between 10-11 ppm, while the methylene protons of the dihydropyran ring resonate as triplets and multiplets between 2.5-4.5 ppm. The aromatic region shows characteristic patterns for the trisubstituted benzene ring system. These spectral signatures provide valuable reference data for identity confirmation and purity assessment in research applications. [3] [4]

Safety Considerations and Handling

This compound requires standard laboratory safety precautions during handling. The compound carries the signal word "Warning" according to current safety data, with specific hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Appropriate personal protective equipment including gloves, safety glasses, and laboratory coat is recommended when handling the powder or concentrated solutions. In case of contact, affected areas should be flushed with copious water, with medical attention sought for persistent symptoms. [3]

For spill management, absorb small quantities with inert material and dispose of according to institutional regulations for chemical waste. Ventilation should be adequate to control dust formation during weighing operations, with fume hood use recommended for handling large quantities. While comprehensive toxicity data is limited, the precautionary principle should be applied to all handling procedures, particularly until compound-specific safety assessments are available. [3]

Conclusion and Research Applications

This compound represents a chemically unique dihydroisocoumarin natural product with specific handling requirements dictated by its physicochemical properties. The comprehensive solubility profile and stability information presented in this technical guide enables researchers to design appropriate experimental protocols for various applications. The compound's documented bioactivities, particularly its α-amylase inhibitory effects and antibacterial properties, combined with its natural product status, make it a valuable candidate for further phytochemical and pharmacological investigation.

Future research directions should include more detailed structure-activity relationship studies, formulation development to enhance aqueous solubility for biological testing, and investigation of synergistic effects with other bioactive compounds. The established protocols for solution preparation, storage, and handling provided in this document create a foundation for reproducible research with this specialized natural product across various disciplinary applications.

References

Comprehensive Application Notes and Protocols: Erythrocentaurin Biotransformation Using Aspergillus niger

Introduction and Significance

Erythrocentaurin is an important secoiridoid derivative with significant pharmacological potential that can be efficiently produced through microbial biotransformation. The compound is a valuable bioactive metabolite derived from swertiamarin, a secoiridoid glucoside found in various medicinal plants including Swertia mussotii Franch and Gentiana campestris. Traditional extraction methods from plant sources face challenges of low yield and environmental sustainability, making biotechnological approaches particularly attractive. Biotransformation using Aspergillus niger offers a sustainable and efficient alternative for producing this compound and its analogues, leveraging the fungus's diverse enzymatic repertoire and robust fermentation characteristics.

Aspergillus niger is a filamentous fungus with GRAS (Generally Recognized As Safe) status from the US Food and Drug Administration, making it particularly suitable for pharmaceutical applications. This microorganism possesses an extensive metabolic diversity and demonstrates exceptional tolerance to acidic conditions (pH 1.5-9.8), which contributes to its robustness in industrial bioprocesses. The biotransformation approach harnesses the fungus's ability to produce specific enzymes, particularly β-D-glucosidase, which catalyzes the key initial step in converting swertiamarin to this compound. This methodology represents a green chemistry alternative to conventional synthetic approaches, operating under mild conditions with reduced environmental impact while offering high regioselectivity and stereospecificity [1] [2].

Metabolic Pathway and Reaction Mechanism

The biotransformation of swertiamarin to this compound by Aspergillus niger follows a defined enzymatic pathway that involves sequential modification of the parent compound. Swertiamarin, a secoiridoid glucoside, undergoes initial hydrolytic cleavage of its glucose moiety, followed by spontaneous rearrangement and cyclization reactions to form the final products. The complete metabolic pathway involves several key intermediates and results in multiple valuable metabolites with enhanced bioactivity profiles compared to the starting material.

The primary transformation pathway begins with the hydrolysis of the β-1,4-glucosidic bond in swertiamarin, catalyzed by the enzyme β-D-glucosidase produced by A. niger. This initial step represents the rate-limiting reaction in the pathway and generates an unstable aglycone intermediate that spontaneously undergoes internal rearrangement. This aglycone intermediate then follows two parallel pathways: one leading to the formation of This compound through ring contraction and dehydration, and another resulting in the production of a novel alkaloid identified as (Z)-5-ethylidene-8-hydroxy-3,4,5,6,7,8-hexahydro-1H-pyrano[3,4-c]pyridine-1-one. Studies have demonstrated that approximately 60% of swertiamarin is metabolized into these two primary metabolites during a 5-day biotransformation process, indicating the high efficiency of this enzymatic conversion [3] [2].

The following diagram illustrates the complete metabolic pathway of swertiamarin biotransformation by Aspergillus niger: